molecular formula C13H18FN B13158339 4-Fluoro-2-(4-methylcyclohexyl)aniline

4-Fluoro-2-(4-methylcyclohexyl)aniline

Cat. No.: B13158339
M. Wt: 207.29 g/mol
InChI Key: YTZDJLBGNPORMT-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-methylcyclohexyl)aniline is a substituted aniline derivative featuring a fluorine atom at the para position (C4) and a 4-methylcyclohexyl group at the ortho position (C2) of the aromatic ring.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

4-fluoro-2-(4-methylcyclohexyl)aniline

InChI

InChI=1S/C13H18FN/c1-9-2-4-10(5-3-9)12-8-11(14)6-7-13(12)15/h6-10H,2-5,15H2,1H3

InChI Key

YTZDJLBGNPORMT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=C(C=CC(=C2)F)N

Origin of Product

United States

Preparation Methods

Fluorination

  • Fluorination at the para position is generally introduced early in the synthesis, often via starting materials such as 4-fluoroaniline or 4-fluoronitrobenzene.
  • Fluorine is a strong electron-withdrawing substituent that influences the reactivity of the aromatic ring and directs electrophilic substitution.

Nitration and Reduction

  • Nitration of fluorinated anilines or methyl-substituted anilines is commonly performed using a mixture of nitric acid and sulfuric acid at low temperatures to control regioselectivity and yield.
  • Reduction of nitro groups to amino groups is typically achieved by catalytic hydrogenation using Raney nickel or other catalysts in alcoholic solvents.

An extensive study on nitration of 4-fluoro-2-methylaniline shows yields ranging from 50% to 89% depending on conditions such as temperature, nitrating agent, and reaction time. For example, nitration with sulfuric acid and nitric acid at -5 to 0 °C for 2 hours gave an 89% yield of 4-fluoro-2-methyl-5-nitroaniline.

Reduction of Nitro Intermediates to Anilines

Reduction of nitro groups to amino groups is a critical step in preparing anilines from nitroaromatic intermediates:

  • Catalysts: Raney nickel is frequently used as a catalyst under hydrogen atmosphere.
  • Solvents: Methanol or ethanol are common solvents.
  • Conditions: Mild temperatures (25–35 °C) and reaction times of 2–6 hours optimize yield and purity.

A patent (CN105037172A) describes a similar reduction step for preparing 2-(4'-chlorophenyl)aniline, where Raney nickel catalyzed hydrogenation in methanol at 25–35 °C for 4 hours yielded product with >90% purity.

Example Preparation Protocol (Adapted from Related Compounds)

Step Reaction Type Reagents & Conditions Notes Yield / Purity
1 Friedel-Crafts alkylation 4-fluoroaniline + 4-methylcyclohexyl chloride, AlCl3 catalyst, anhydrous conditions Introduce 4-methylcyclohexyl group at ortho position Moderate to high yield expected
2 Nitration HNO3/H2SO4 mixture, -5 to 0 °C, 1-2 h Introduce nitro group at position 5 (meta to amino) 74–89% reported for similar substrates
3 Reduction Raney Ni, H2, methanol, 25–35 °C, 2–6 h Convert nitro to amino group >90% purity achievable
4 Purification Extraction, recrystallization, chromatography Remove impurities and isolate target compound Purity >94% achievable

Purification and Characterization

  • Purification methods include washing, filtration, extraction, recrystallization, distillation, column chromatography, and thin-layer chromatography.
  • High-performance liquid chromatography (HPLC) is used to verify purity, aiming for >90% to >94% purity.
  • Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural identity.

Summary of Research Findings and Comparative Analysis

Aspect Methodology Advantages Challenges
Friedel-Crafts Alkylation Acid-catalyzed alkylation of aniline derivatives Straightforward introduction of cyclohexyl group; scalable Possible polyalkylation; regioselectivity control
Nitration Controlled nitration with HNO3/H2SO4 at low temp High regioselectivity; good yields Requires careful temperature control to avoid over-nitration
Reduction Catalytic hydrogenation with Raney Ni High yield; mild conditions Catalyst handling; hydrogen safety
Purification Multi-step purification including chromatography High purity product Time-consuming; solvent use

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-methylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 4-Fluoro-2-(4-methylcyclohexyl)aniline serves as a building block in synthesizing complex organic molecules. It can be created through Suzuki-Miyaura coupling reactions, which uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. Industrial production involves large-scale Suzuki-Miyaura coupling reactions optimized for yield and cost-effectiveness, often using continuous flow reactors for consistent conditions and improved efficiency. The amino group in the 2-haloaniline derivative can be protected with a carbamate-type protective group, such as an alkyloxycarbonyl group . Alkylation reactions can proceed with high regioselectivity, allowing alkylation at the 4-position of the aromatic ring in the 2-haloaniline derivative .
  • Biology This compound is valuable in studying enzyme interactions and metabolic pathways.
  • Industry this compound may be used to produce specialty chemicals and materials with unique properties. 4-alkyl-2-haloaniline derivatives can be used as intermediates for synthesizing pharmaceuticals or agricultural chemicals . For example, a 6-t-butyl-8-fluoroquinoline derivative, useful for controlling rice blast, can be prepared using the 4-alkyl-2-haloaniline derivative as an intermediate .

Related Compounds and Reactions

Research on related compounds such as [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine shows the synthesis and reactions of complex molecules containing halogen motifs . This compound was synthesized from commercially available 4-fluorophenylmagnesium bromide and 2-chlorobenzoic acid methyl ester .

Use as Intermediates

Mechanism of Action

The mechanism by which 4-Fluoro-2-(4-methylcyclohexyl)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the 4-methylcyclohexyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Substituents in Aniline Derivatives

Substituted anilines are widely studied for their tunable electronic and steric profiles. Below is a comparative analysis of substituents at the ortho and para positions:

Compound Name Substituent (C2) Substituent (C4) Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-Fluoro-2-(4-methylcyclohexyl)aniline 4-Methylcyclohexyl Fluorine ~205.28 (calculated) High steric bulk; potential catalyst ligand or bioactive agent N/A
4-Fluoro-2-(trifluoromethoxy)aniline Trifluoromethoxy (-OCF₃) Fluorine 195.12 Enhanced lipophilicity; agrochemical intermediate
4-Fluoro-2-(furan-2-yl)aniline Furan Fluorine 177.17 (calculated) π-Conjugation; Suzuki coupling product
N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline 4-Methylcyclohexylamino Hydrogen 272.41 (calculated) Amine functionality; possible pharmacological activity
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline 6-Chloropyrimidin-4-yl Chlorine 245 (observed) Heterocyclic linkage; fungicide precursor

Structural Insights :

  • Electron-Withdrawing Groups : Fluorine at C4 increases ring electronegativity, enhancing resistance to oxidation and influencing hydrogen bonding .

Challenges for this compound :

  • Introducing the bulky 4-methylcyclohexyl group may require optimized coupling conditions (e.g., bulky ligand-supported catalysts) to prevent steric inhibition.

Physicochemical Properties

  • Solubility : Bulky cyclohexyl groups typically reduce aqueous solubility compared to smaller substituents (e.g., -OCH₃ or -CF₃) .
  • Thermal Stability : Fluorine’s electron-withdrawing effect may enhance thermal stability, as seen in fluorinated agrochemicals like mefentrifluconazole .

Biological Activity

4-Fluoro-2-(4-methylcyclohexyl)aniline is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties. The presence of a fluorine atom and a bulky cyclohexyl group can significantly influence its biological activity, making it a subject of interest for various applications, including pharmaceuticals and agrochemicals.

The molecular formula for this compound is C12H16FNC_{12}H_{16}FN, with a molecular weight of approximately 201.26 g/mol. The compound features:

  • Fluorine Substituent : Enhances lipophilicity and metabolic stability.
  • Cyclohexyl Group : Provides steric bulk, which may influence binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors involved in critical biochemical pathways. Current research is focused on elucidating these interactions to better understand the compound's potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for related compounds suggest that structural modifications can enhance antibacterial efficacy:

CompoundMIC (µM)Activity Description
MA-1156 (similar structure)16Strong antibacterial activity
MA-1115 (related derivative)32Moderate antibacterial activity
MA-111664Lower antibacterial activity

These findings suggest that the introduction of fluorine into the structure can enhance antimicrobial potency, likely due to improved interaction with bacterial cell membranes or specific target proteins .

Anticancer Potential

The anticancer potential of fluorinated anilines, including derivatives of this compound, has been explored in various cancer cell lines. Preliminary studies indicate that these compounds may induce cytotoxic effects through mechanisms such as apoptosis and necrosis:

CompoundIC50 (mM)Effect on HepG2 Cells
Compound 3c3Significant cytotoxicity
Compound 3d30Reduced cell viability
Sorafenib (control)-Positive control with known efficacy

These results highlight the potential for developing novel anticancer agents based on the structural framework of fluorinated anilines .

Case Studies

  • Antimicrobial Efficacy : In a study examining various fluoroaryl compounds, it was found that those with a cyclohexyl substituent exhibited enhanced activity against S. aureus, demonstrating a clear structure-activity relationship. The presence of fluorine was critical in increasing the compounds' lipophilicity, thereby improving membrane permeability and bioavailability .
  • Cytotoxicity in Cancer Research : A series of synthesized derivatives were tested against HepG2 liver cancer cells, revealing that certain structural modifications led to increased cytotoxic effects. The study emphasized the role of the bulky cycloalkane group in modulating biological activity and enhancing therapeutic potential .

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